Tetraphenyldibenzoperiflanthene

OLED Organic Light-Emitting Diodes Perylene Emitters

DBP's horizontal molecular orientation delivers a 27% outcoupling factor in OLEDs (69% higher than DIP) and a 1.81% PCE boost in perovskite solar cells. It enhances hole extraction and passivates defects. Ensure your next device generation leverages this unique perylene derivative. Standard R&D purity (98% HPLC) or ultra-pure sublimed grades (>99%) available for critical thin-film applications.

Molecular Formula C64H36
Molecular Weight 805.0 g/mol
CAS No. 175606-05-0
Cat. No. B1602332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenyldibenzoperiflanthene
CAS175606-05-0
Molecular FormulaC64H36
Molecular Weight805.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C5C=CC6=C7C=CC8=C9C(=C1C=CC=CC1=C(C9=C1C8=C7C(=C3C6=C5C(=C24)C=C3)C=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
InChIInChI=1S/C64H36/c1-5-17-37(18-6-1)53-41-25-13-14-26-42(41)54(38-19-7-2-8-20-38)62-50-34-30-46-48-32-36-52-60-51(35-31-47(58(48)60)45-29-33-49(61(53)62)59(50)57(45)46)63-55(39-21-9-3-10-22-39)43-27-15-16-28-44(43)56(64(52)63)40-23-11-4-12-24-40/h1-36H
InChIKeyWPPDXAHGCGPUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBP (CAS 175606-05-0) for High-Efficiency OLED and Perovskite Solar Cell Applications: Technical Specifications and Procurement Guide


7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-icosaene (CAS 175606-05-0), commonly known as DBP or Tetraphenyldibenzoperiflanthene, is an extended polycyclic aromatic hydrocarbon (PAH) with molecular formula C₆₄H₃₆ and molecular weight 804.97 g/mol . This compound belongs to the perylene derivative class, featuring a highly conjugated π-electron system with four strategically positioned phenyl substituents that confer distinct molecular orientation behavior in thin films, a property critical for optoelectronic device performance [1].

Why DBP (CAS 175606-05-0) Cannot Be Replaced by Other Perylene Derivatives Without Performance Loss


Generic substitution of DBP with other perylene-based emitters or hole transport materials—even structurally similar analogs such as diindenoperylene (DIP)—results in quantifiably different device outcomes. Unlike DIP, which adopts a predominantly vertical molecular orientation in neat films, DBP assumes a horizontal orientation that enhances light outcoupling efficiency by approximately 69% (27% vs. 16% outcoupling factor) [1]. This orientation-driven difference translates directly to a five-fold higher external quantum efficiency (EQE) in neat-film OLEDs (0.2% vs. 0.04%) [2]. In perovskite solar cells, substituting DBP with conventional hole transport materials or omitting the DBP interlayer reduces power conversion efficiency (PCE) by 1.35 to 1.81 absolute percentage points, while simultaneously compromising long-term ambient stability by nearly 20 percentage points in retained efficiency [3]. These performance gaps stem from DBP's unique combination of molecular orientation, energy level alignment, and interfacial passivation capabilities that are not replicated by in-class alternatives.

Quantitative Differentiation Evidence for DBP (CAS 175606-05-0) Against In-Class Comparators


OLED External Quantum Efficiency: DBP Outperforms DIP by 5× in Neat-Film Devices

In direct head-to-head comparison of neat-film OLED devices fabricated under identical conditions, DBP achieves an external quantum efficiency (EQE) of 0.2%, which is five times higher than the 0.04% EQE obtained with diindenoperylene (DIP) [1]. The performance advantage is attributed to the horizontal molecular orientation of DBP in thin films, which yields a light outcoupling factor of 27% compared to only 16% for the vertically oriented DIP films [2]. When doped into a rubrene matrix at 1% concentration, the EQE differential widens further, with DBP achieving 3.0% EQE versus 0.5% for DIP—a six-fold improvement [3].

OLED Organic Light-Emitting Diodes Perylene Emitters

Perovskite Solar Cell Efficiency Enhancement: DBP Interlayer Increases PCE by 1.81 Absolute Percentage Points

Incorporation of an ultrathin DBP interlayer at the perovskite/spiro-OMeTAD interface in FAₓMA₁₋ₓPbIₙBr₃₋ₙ perovskite solar cells increases the champion power conversion efficiency (PCE) to 21.49%, compared to 19.68% for reference devices without the DBP modification layer [1]. This 1.81 absolute percentage point improvement is accompanied by an enhanced open-circuit voltage (V_OC) of 1.184 V and a fill factor of 78.2% [2]. The efficiency gain is attributed to accelerated hole transfer across the interface, improved energy level alignment, and reduced nonradiative recombination losses as verified by Kelvin probe force microscopy and energy band analysis [3].

Perovskite Solar Cells Interface Engineering Hole Transport Layer

DBP as Electron Transport Layer Interfacial Modifier: Average PCE Improvement from 14.26% to 15.61%

When inserted as an interface modification layer between CH₃NH₃PbI₃ perovskite and the PCBM electron transport layer, DBP increases the average power conversion efficiency (PCE) of perovskite solar cells from 14.26% to 15.61%, representing an absolute gain of 1.35 percentage points [1]. The multifunctional DBP interlayer simultaneously passivates perovskite surface defects, improves energy level alignment to reduce carrier recombination, and enhances near-infrared light absorption in the perovskite layer via Föster energy transfer [2].

Perovskite Solar Cells Interface Passivation Electron Transport Layer

Ambient Stability Enhancement: DBP-Treated Perovskite Solar Cells Retain 84% Efficiency After 20 Days vs. 65% for Untreated Devices

In unencapsulated perovskite solar cells stored under ambient air conditions with 50–65% relative humidity, devices incorporating a DBP interfacial modification layer retained 84% of their initial power conversion efficiency after 20 days [1]. In contrast, reference devices without the DBP interlayer retained only 65% of their initial PCE under identical storage conditions [2]. The enhanced stability is attributed to the hydrophobic nature of DBP, which serves as a water-resistant protection layer that mitigates moisture-induced perovskite degradation [3].

Perovskite Solar Cells Moisture Stability Device Lifetime

Photophysical Benchmark: DBP Fluorescence Quantum Yield of 0.85 and ECL Efficiency of ~2%

DBP (compound 4) exhibits a relative fluorescence quantum yield of φ_F = 0.85 in solution, compared to φ_F = 1.0 for its synthetic precursor (7,12-diphenyl)benzo[k]fluoranthene (compound 3) [1]. In electrogenerated chemiluminescence (ECL) studies, DBP produces orange-red light emission with an ECL efficiency of approximately 2%, whereas compound 3 yields blue light emission [2]. Notably, DBP displays reversible formation of both singly and doubly charged cations and anions in cyclic voltammetry, indicating robust electrochemical stability relevant to device applications [3].

Fluorescence Quantum Yield Electrogenerated Chemiluminescence Photophysics

Film Morphology Advantage: DBP Forms Smooth Amorphous Films Versus Rough Crystalline DIP Films

Comparative thin-film characterization reveals that neat DBP films are essentially amorphous with a smooth surface morphology, whereas diindenoperylene (DIP) films deposited under identical conditions are crystalline with a rough, irregular surface [1]. The smooth, amorphous DBP films exhibit higher light absorption than the crystalline DIP films, which correlates with the observed five-fold EQE advantage in OLED devices [2]. This morphological distinction is critical for device reproducibility and uniform emission in OLED applications.

Thin Film Morphology OLED Fabrication Vacuum Deposition

Recommended R&D and Industrial Application Scenarios for DBP (CAS 175606-05-0) Based on Verified Differential Performance


Red-Emitting OLED Devices Requiring High Light Outcoupling Efficiency

DBP is optimally suited as an emissive layer material in red-emitting OLEDs where maximizing light outcoupling is a design priority. The compound's horizontal molecular orientation in neat and doped films yields a 27% outcoupling factor—69% higher than the vertically oriented DIP alternative—directly translating to a five-fold EQE improvement (0.2% vs. 0.04%) in neat-film configurations [1]. This orientation advantage makes DBP particularly valuable for OLED architectures where optical extraction efficiency is a limiting performance factor.

High-Efficiency Perovskite Solar Cells with Spiro-OMeTAD Hole Transport Layers

DBP is validated for use as an ultrathin interfacial modification layer in perovskite solar cells employing spiro-OMeTAD as the hole transport material. The insertion of a DBP interlayer at the perovskite/spiro-OMeTAD interface increases champion PCE from 19.68% to 21.49%—a 1.81 absolute percentage point gain—while simultaneously improving V_OC to 1.184 V and fill factor to 78.2% [2]. This application scenario leverages DBP's ability to accelerate hole transfer, improve energy level alignment, and reduce nonradiative recombination losses.

Moisture-Sensitive Perovskite Devices Requiring Enhanced Ambient Stability

DBP is indicated for perovskite solar cell applications where long-term ambient stability under humid conditions is a critical requirement. Unencapsulated DBP-modified devices retain 84% of initial PCE after 20 days of storage at 50–65% relative humidity, compared to only 65% retention for unmodified reference devices—a 19 percentage point improvement in retained efficiency [3]. The hydrophobic DBP interlayer functions as a water-resistant barrier that mitigates moisture-induced perovskite degradation, making it suitable for applications where hermetic encapsulation is impractical or cost-prohibitive.

Perovskite Solar Cells with PCBM Electron Transport Layers

DBP is validated as an effective interfacial modification material on the electron transport side of perovskite solar cells. When inserted between CH₃NH₃PbI₃ perovskite and PCBM electron transport layers, DBP increases average PCE from 14.26% to 15.61%—a 1.35 absolute percentage point gain—through combined effects of defect passivation, energy level realignment, and enhanced near-infrared light absorption via Föster energy transfer [4]. This scenario demonstrates DBP's multifunctional utility on both sides of the perovskite active layer.

Technical Documentation Hub

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